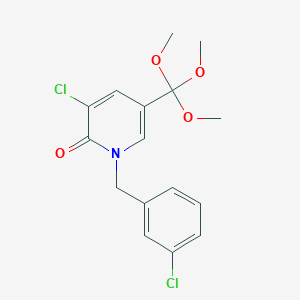
3-chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone (3C1C5TM2P) is an important organic compound used in various scientific research applications. It is a key building block for the synthesis of a variety of molecules, including those used in drug development, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
- The study of different 3-hydroxy-2-methyl-4(1H)-pyridinones, which are closely related to the specified compound, reveals insights into their physical and structural characteristics. These pyridinones were examined through methods like X-ray diffraction, mass spectrometry, and infrared spectroscopy, offering a detailed understanding of their molecular structure and bonding patterns (Nelson et al., 1988).
Synthesis Methods
- Research on the synthesis of 5-chloro-4-hydroxy-2(1H)-pyridinone demonstrates the development of efficient and practical methods for creating such compounds. This work highlights the synthesis process, which could be relevant to the compound (Yano et al., 1993).
Structural Analysis
- The study of various substituted 2-methyl-4-pyridinones, similar to the target compound, helps in understanding their chemical structure. The focus on their crystal structures and conformational properties provides insight into the molecular geometry and potential chemical behavior (Xiao et al., 1993).
Eigenschaften
IUPAC Name |
3-chloro-1-[(3-chlorophenyl)methyl]-5-(trimethoxymethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4/c1-21-16(22-2,23-3)12-8-14(18)15(20)19(10-12)9-11-5-4-6-13(17)7-11/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREINSHVEFPCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN(C(=O)C(=C1)Cl)CC2=CC(=CC=C2)Cl)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2436892.png)
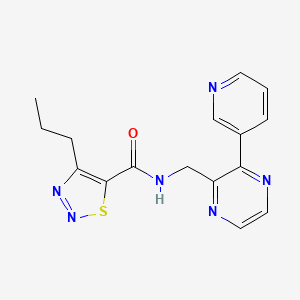
![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)
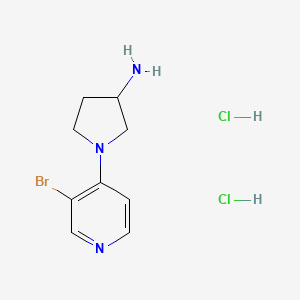

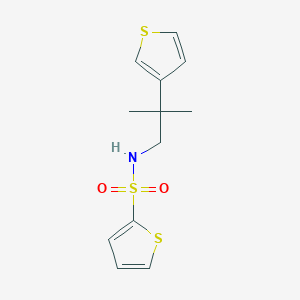
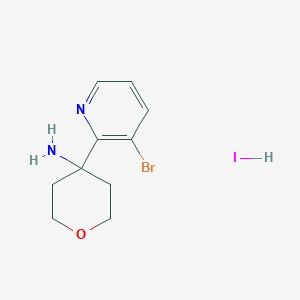

![4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2436908.png)
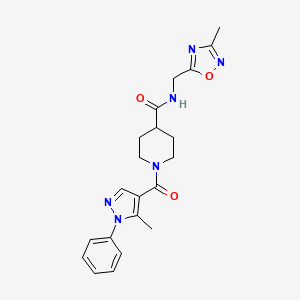

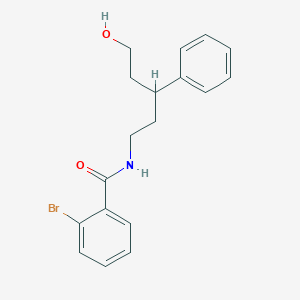
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide](/img/structure/B2436914.png)
